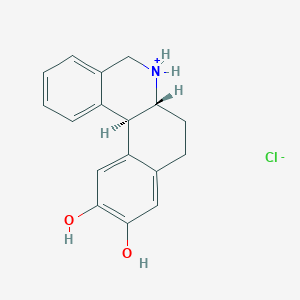![molecular formula C21H24N4O2 B1663735 2-氨基-6-[2-(环丙基甲氧基)-6-氧代-1-环己-2,4-二烯亚基]-4-(4-哌啶基)-1H-吡啶-3-甲腈 CAS No. 406208-42-2](/img/structure/B1663735.png)
2-氨基-6-[2-(环丙基甲氧基)-6-氧代-1-环己-2,4-二烯亚基]-4-(4-哌啶基)-1H-吡啶-3-甲腈
描述
The compound “2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile” is a member of quinomethanes . It is also known by other names such as ACHP, Bayer IKKb inhibitor . The molecular formula of the compound is C21H24N4O2 .
Molecular Structure Analysis
The compound has a molecular weight of 364.4 g/mol . The IUPAC name of the compound is 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-ylpyridine-3-carbonitrile . The InChI and SMILES strings provide a textual representation of the compound structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 364.4 g/mol . The InChI and SMILES strings provide a textual representation of the compound structure .科学研究应用
Anti-Cancer Applications
ACHP has been used in the prediction of anti-cancer peptides . It has been applied in the treatment of various diseases due to its unique advantages such as significant activity, strong specificity, and low toxicity .
Anti-Hypertensive Applications
ACHP has also been used in the prediction of anti-hypertensive peptides . This highlights its potential in the development of new peptide drugs with broad prospects .
Inhibition of NF-κB Pathway
ACHP is a selective inhibitor of IKKα and IKKβ . It inhibits the DNA binding activity of NF-κB and blocks the NF-κB pathway in multiple myeloma cell lines, inducing cell growth arrest and apoptosis .
Treatment of Non-Small Cell Lung Carcinoma
ACHP has been identified as an inhibitor of the STAT3 signaling pathway in non-small cell lung carcinoma cells . It decreases cell viability and inhibits the phosphorylation of STAT3 on Tyr705 of NSCLC cells .
Potential Dopaminergic Activity
In silico analysis has predicted that dopaminergic agonists could have IKKB inhibitory actions, which could ameliorate neuroinflammation-associated learning and memory deficits .
Industrial High-Temperature Applications
The coefficient of performance (COP) makes ACHP interesting for utilization in various industrial high-temperature applications .
作用机制
Target of Action
ACHP, also known as Bayer IKKb inhibitor, primarily targets the STAT3 signaling pathway . STAT3 is an oncogenic transcription factor that regulates the expression of genes involved in malignant transformation .
Mode of Action
ACHP interacts with its target, the STAT3 signaling pathway, by inhibiting the phosphorylation of STAT3 on Tyr705 . This inhibition prevents the activation of STAT3, thereby disrupting the signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by ACHP is the STAT3 signaling pathway . The inhibition of STAT3 disrupts this pathway, which can lead to a decrease in the transcription of oncogenic genes and potentially halt the progression of certain cancers .
Result of Action
The inhibition of the STAT3 signaling pathway by ACHP leads to a decrease in cell viability in non-small cell lung cancer (NSCLC) cell lines . This suggests that ACHP could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
属性
IUPAC Name |
2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c22-11-16-15(14-6-8-24-9-7-14)10-17(25-21(16)23)20-18(26)2-1-3-19(20)27-12-13-4-5-13/h1-3,10,13-14,24,26H,4-9,12H2,(H2,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVFBWXIOCLHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2C3=NC(=C(C(=C3)C4CCNCC4)C#N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025613 | |
| Record name | 2-Amino-6-[2-(cyclopropylmethoxy)-6-oxo-2,4-cyclohexadien-1-ylidene]-1,6-dihydro-4-(4-piperidinyl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile | |
CAS RN |
1844858-31-6 | |
| Record name | 2-Amino-6-[2-(cyclopropylmethoxy)-6-oxo-2,4-cyclohexadien-1-ylidene]-1,6-dihydro-4-(4-piperidinyl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of ACHP?
A1: ACHP is a selective inhibitor of IκB kinase (IKK), primarily targeting both IKKα and IKKβ isoforms. [, ]
Q2: How does ACHP's inhibition of IKK affect downstream signaling pathways?
A2: By inhibiting IKK, ACHP prevents the phosphorylation and subsequent degradation of IκB proteins. This, in turn, blocks the activation and nuclear translocation of Nuclear Factor-κB (NF-κB), a key transcription factor involved in inflammatory responses, cell survival, and proliferation. [, , ]
Q3: What are the consequences of NF-κB inhibition by ACHP in various cell types?
A3: Inhibition of NF-κB by ACHP has been shown to:
- Reduce inflammation: Suppress the expression of pro-inflammatory cytokines like interleukin-6 (IL-6). []
- Promote tendon healing: Modulate the early inflammatory response, leading to increased cellular proliferation and neovascularization in tendon repair models. []
- Inhibit fibrosis: Suppress the transformation of fibroblasts into myofibroblasts and decrease the production of extracellular matrix components like collagen. [, ]
- Induce apoptosis: Promote cell death in cancer cells, particularly those with constitutive NF-κB activation, like adult T-cell leukemia (ATL) and multiple myeloma cells. [, , ]
- Suppress HIV-1 replication: Inhibit TNF-α-induced HIV-1 replication in latently infected cells by blocking NF-κB-mediated transcription of the HIV-1 long terminal repeat (LTR). [, ]
Q4: Does ACHP affect any other signaling pathways besides NF-κB?
A4: Yes, research suggests that ACHP can also inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in human non-small cell lung carcinoma cells. [, ] This inhibition appears to occur through downregulation of upstream tyrosine kinases like JAK1, JAK2, and Src, ultimately leading to decreased STAT3 phosphorylation, nuclear translocation, and DNA binding. [, ]
Q5: Does ACHP differentiate between the IKK isoforms, IKKα and IKKβ?
A5: While ACHP inhibits both IKKα and IKKβ, studies indicate that its inhibitory effect on IKKβ is more prominent in specific contexts. For example, in the regulation of p63 isoform γ (TAp63γ) transcriptional activity, IKKβ plays the dominant role, with IKKα showing negligible involvement. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B1663652.png)



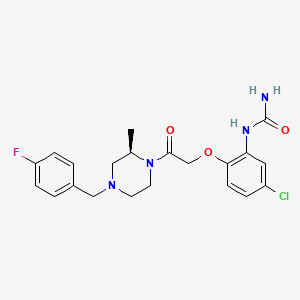
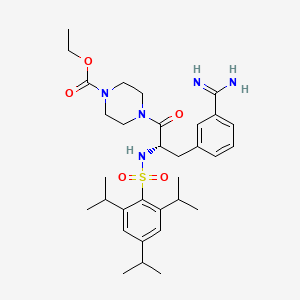

![1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1663660.png)
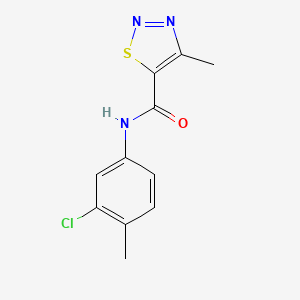
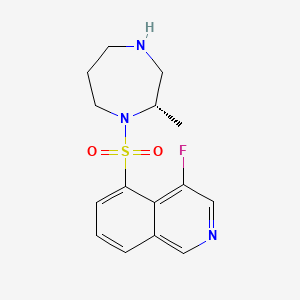

![3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione](/img/structure/B1663671.png)
